

H-Lys(Boc)-OtBu: Structural Architecture and Synthetic Utility

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Compound of Interest

Compound Name: *tert-Butyl N6-(tert-butoxycarbonyl)lysinate*

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A Senior Application Scientist's Guide to Orthogonal Strategy[1]

Executive Summary

H-Lys(Boc)-OtBu (L-Lysine,

-(tert-butoxycarbonyl)-, tert-butyl ester) represents a critical intermediate in convergent peptide synthesis and peptidomimetic design.[1] Unlike standard solid-phase building blocks (e.g., Fmoc-Lys(Boc)-OH), this molecule features a free

-amine combined with acid-labile protection on both the side chain (

-amine) and the C-terminus.[1]

This specific protection pattern dictates its primary utility: it serves as a C-terminal anchor or a solution-phase building block where N-terminal extension is required under neutral/basic conditions, preserving the side-chain and C-terminal protecting groups until a final, global acidic deprotection (typically via TFA).[1]

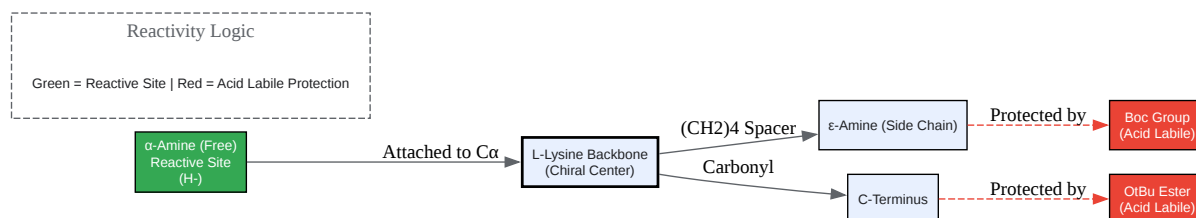
Molecular Architecture & Connectivity

To understand the reactivity, we must deconstruct the molecule into its three functional domains.

- -Amino Group (Free): The reactive site for peptide coupling.[1] In commercial preparations, this is often protonated as a hydrochloride salt () to prevent auto-polymerization and ensure shelf stability.[1]
- -Amino Group (Protected): Capped with a Boc (tert-butoxycarbonyl) group.[1][2][3] This carbamate is stable to base and hydrogenation but cleaves rapidly in strong acids (TFA/HCl). [1]
- Carboxyl Group (Protected): Esterified as an OtBu (tert-butyl) ester.[1] Like the Boc group, this is acid-labile.[1][3] Its bulkiness also prevents diketopiperazine formation during early synthesis steps.

Structural Visualization (Graphviz/DOT)

The following diagram illustrates the connectivity and the chemical orthogonality of the protecting groups.



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Caption: Figure 1. Functional connectivity of H-Lys(Boc)-OtBu. The N-alpha is free for coupling, while the side chain and C-terminus share acid-labile protection (Boc/OtBu).[1]

Physicochemical Profile

Data below refers to the Hydrochloride salt form (H-Lys(Boc)-OtBu[1][4][5][6]·HCl), which is the standard stable solid form.

Property	Value	Notes
Chemical Formula		Free base:
Molecular Weight	338.87 g/mol	Free base MW: ~302.41 g/mol
CAS Number	13288-57-8	Specific to the HCl salt.[1][2][3] [4][7][8][9]
Physical State	White crystalline powder	Hygroscopic.[1]
Solubility	Soluble in water, MeOH, DMSO, DMF	High solubility facilitates solution-phase synthesis.
Purity Standard	(HPLC)	Check for trace free Lysine (TLC).
Storage	(Desiccated)	Protect from moisture to prevent ester hydrolysis.[1]

Synthesis Protocol: The Z-Protection Route

Direct esterification of Lys(Boc) is difficult due to selectivity issues.[1] The industry-standard "Self-Validating" protocol utilizes the Z (Benzyloxycarbonyl) group for N-alpha protection, as it can be removed via hydrogenation without affecting the acid-labile Boc/OtBu groups.[1]

Workflow Logic

- Precursor: Z-Lys(Boc)-OH (Commercially available or synthesized).[1]
- Esterification: Introduction of the tert-butyl ester.[1]
- Deprotection: Catalytic Hydrogenolysis to free the N-alpha amine.

Step-by-Step Methodology

Step 1: Synthesis of Z-Lys(Boc)-OtBu[1]

- Reagents: Z-Lys(Boc)-OH, Isobutylene (gas), catalytic
, Dichloromethane (DCM).[1]

- Procedure:
 - Dissolve Z-Lys(Boc)-OH in DCM in a pressure vessel.
 - Cool to

and condense isobutylene (excess) into the vessel.
 - Add catalytic conc.

.
 - Seal and stir at room temperature for 24–48 hours.
 - Validation: Monitor TLC (vanishing acid spot).
 - Workup: Neutralize with cold

, wash with brine, dry over

, and concentrate.

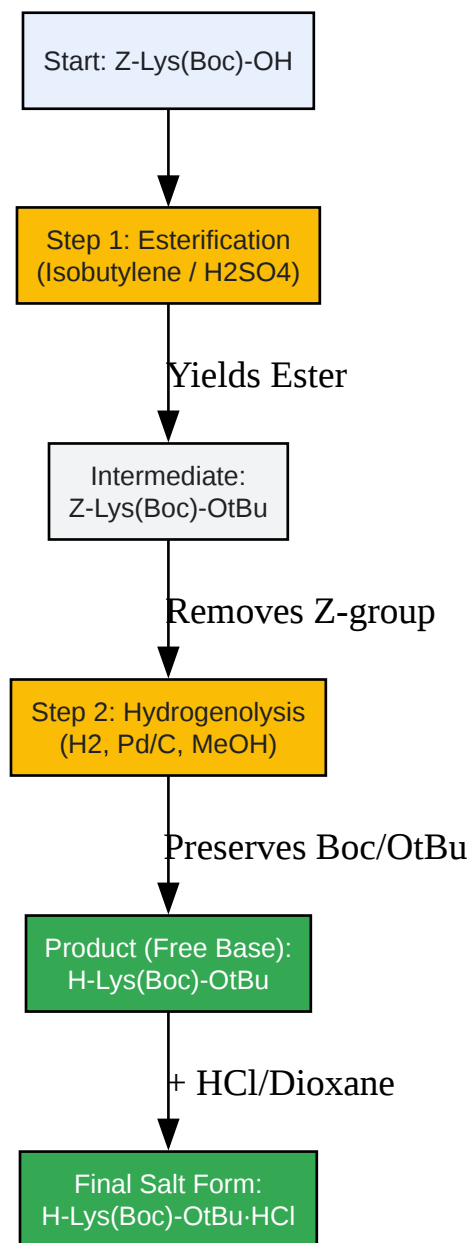
Step 2: Hydrogenolysis to H-Lys(Boc)-OtBu[1]

- Reagents: Z-Lys(Boc)-OtBu, 10% Pd/C catalyst, Methanol, Hydrogen gas ().[1]
- Procedure:
 - Dissolve the intermediate in Methanol.
 - Add 10% Pd/C (approx 10% w/w of substrate).
 - Stir under

atmosphere (balloon pressure is usually sufficient) for 2–4 hours.
 - Critical Check: Monitor TLC. The UV-active Z-group spot should disappear.[1] The product is not UV active (stain with Ninhydrin).

- Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.
- Salt Formation: Treat with 1 equivalent of HCl in dioxane/ether to precipitate the stable H-Lys(Boc)-OtBu[1]·HCl salt.[5]

Synthesis Workflow Diagram



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Caption: Figure 2. Synthetic route utilizing Z-group orthogonality to preserve acid-labile side chains.[1]

Applications in Drug Development

The structural specificity of H-Lys(Boc)-OtBu enables unique applications in convergent synthesis and bioconjugation.[\[1\]](#)

C-Terminal Modification (Dendrimers & Linkers)

In the synthesis of lysine-based dendrimers (e.g., for drug delivery), the free alpha-amine allows the molecule to act as a branching unit.[\[1\]](#) The Boc and OtBu groups remain intact while the core is built, allowing for a single, final "global deprotection" step to expose the charged surface groups.

Solution Phase Peptide Synthesis

It is the ideal starting material for solution-phase synthesis of C-terminal lysine peptides.[\[1\]](#)

- Mechanism: Couple Protected-AA-OH + H-Lys(Boc)-OtBu

Protected-AA-Lys(Boc)-OtBu.[\[1\]](#)

- Advantage: The OtBu ester is far more stable to nucleophilic attack (e.g., by piperidine used in Fmoc removal) than methyl or ethyl esters, preventing premature hydrolysis or transesterification.

Synthesis of ADCs (Antibody-Drug Conjugates)

Lysine linkers often require precise length and charge control.[\[1\]](#) Using H-Lys(Boc)-OtBu allows chemists to install a lysine residue with a "masked" side chain, couple a payload to the alpha-amine, and later expose the epsilon-amine for solubility enhancement.[\[1\]](#)

Quality Control & Characterization

To ensure the integrity of H-Lys(Boc)-OtBu, the following analytical signatures must be verified.

- TLC (Thin Layer Chromatography):

- System:

(85:10:5).

- Visualization: Ninhydrin (Red/Purple spot = Free amine). UV (Negative, as Boc/OtBu are not chromophores).
- ¹H NMR (DMSO-d₆ or CDCl₃):
 - ppm: Strong singlet (9H) for OtBu.
 - ppm: Strong singlet (9H) for Boc.
 - ppm: Multiplet for
-CH₂.[\[1\]](#)
 - ppm: Multiplet for
-CH.[\[1\]](#)
- Mass Spectrometry (ESI-MS):
 - Expect
peak at 303.2 Da (Free base mass + 1).[\[1\]](#)

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